4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a pyrazole moiety and a diol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazole ring, followed by its attachment to a benzene ring through a series of substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazole ring or the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups may yield diketones, while substitution reactions can introduce various functional groups onto the benzene ring or pyrazole moiety.
Scientific Research Applications
4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,2-diol
- 4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,4-diol
- 4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3,5-triol
Uniqueness
The unique substitution pattern of 4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol, particularly the position of the diol groups, imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(1-propan-2-ylpyrazol-3-yl)methylamino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H19N3O2/c1-10(2)17-6-5-12(16-17)9-15-8-11-3-4-13(18)7-14(11)19/h3-7,10,15,18-19H,8-9H2,1-2H3 |
InChI Key |
JLVQJORZKHYXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.